Cas no 1174161-86-4 (SCR-1481B1 (Synonyms: c-Met inhibitor 2))

1174161-86-4 structure
Nombre del producto:SCR-1481B1 (Synonyms: c-Met inhibitor 2)
Número CAS:1174161-86-4
MF:C28H29ClF2N5O10P
Megavatios:699.98
MDL:MFCD28502061
CID:4561546
PubChem ID:119081412
SCR-1481B1 (Synonyms: c-Met inhibitor 2) Propiedades químicas y físicas
Nombre e identificación
-
- SCR-1481B1
- c-Met inhibitor 2
- SCR 1481B1
- BCP17194
- [3-[[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]carbamoyl]-5-(4-fluorophenyl)-4-oxopyridin-1-yl]methyl dihydrogen phosphate;2-amino-2-(hydroxymethyl)propane-1,3-diol
- CID 119081412
- QPFPEXKJGICONN-UHFFFAOYSA-N
- SCR1481B1
- BMS-817378
- BMS817378
- BMS 817378
- SCR-1481B1(BMS-817378 tris salt)
- N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1-[(phosphonooxy)methyl]- (Tris salt)
- BMS-817378(tris)
- c-Met/HGFR,Vascular endothelial growth factor receptor,SCR 1481B1,VEGFR,SCR-1481B-1,SCR1481B1,Inhibitor,inhibit,SCR-1481B1
- J-690048
- ZWB16186
- SCR-1481B1(BMS-817378 tris salt)?
- CS-5577
- [3-({4-[(2-AMINO-3-CHLOROPYRIDIN-4-YL)OXY]-3-FLUOROPHENYL}CARBAMOYL)-5-(4-FLUOROPHENYL)-4-OXOPYRIDIN-1-YL]METHOXYPHOSPHONIC ACID; TRIS BUFFER
- C28H29ClF2N5O10P
- AC-35337
- HY-18711A
- 2-amino-2-(hydroxymethyl)propane-1,3-diol (3-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1(4H)-yl)methyl phosphate
- EX-A1139
- DA-67497
- 1174161-86-4
- PD052553
- SCR-1481B1 (Synonyms: c-Met inhibitor 2)
-
- MDL: MFCD28502061
- Renchi: 1S/C24H18ClF2N4O7P.C4H11NO3/c25-21-20(7-8-29-23(21)28)38-19-6-5-15(9-18(19)27)30-24(33)17-11-31(12-37-39(34,35)36)10-16(22(17)32)13-1-3-14(26)4-2-13;5-4(1-6,2-7)3-8/h1-11H,12H2,(H2,28,29)(H,30,33)(H2,34,35,36);6-8H,1-3,5H2
- Clave inchi: SDCKZXWUASKHNF-UHFFFAOYSA-N
- Sonrisas: ClC1C(N)=NC=CC=1OC1C=CC(=CC=1F)NC(C1=CN(COP(=O)(O)O)C=C(C2C=CC(=CC=2)F)C1=O)=O.OCC(CO)(CO)N
Atributos calculados
- Calidad precisa: 699.1308632 g/mol
- Masa isotópica única: 699.1308632 g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 8
- Recuento de receptores de enlace de hidrógeno: 16
- Recuento de átomos pesados: 47
- Cuenta de enlace giratorio: 11
- Complejidad: 1080
- Recuento de unidades de unión covalente: 2
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 251
- Peso molecular: 700.0
Propiedades experimentales
- Color / forma: Solid powder, power
- Punto de fusión: No data available
- Punto de ebullición: No data available
- Punto de inflamación: No data available
- Disolución: biological extracorporealIn Vitro:DMSOsolubility≥ 31 mg/mL(44.29 mM)*"≥" means solublesoluble , but saturation unknownsolubilityunknown.
- Presión de vapor: No data available
SCR-1481B1 (Synonyms: c-Met inhibitor 2) Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / wear protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p2393 get medical advice / care - Instrucciones de Seguridad: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h2413 may be harmful by inhalation
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
SCR-1481B1 (Synonyms: c-Met inhibitor 2) PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A366964-25mg |
2-Amino-2-(hydroxymethyl)propane-1,3-diol hemi((3-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1(4H)-yl)methyl phosphate) |
1174161-86-4 | 99% | 25mg |
$126.0 | 2025-02-24 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5349-25mg |
SCR-1481B1 |
1174161-86-4 | 99.83% | 25mg |
¥ 2155 | 2023-09-07 | |
Ambeed | A366964-100mg |
2-Amino-2-(hydroxymethyl)propane-1,3-diol hemi((3-((4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)carbamoyl)-5-(4-fluorophenyl)-4-oxopyridin-1(4H)-yl)methyl phosphate) |
1174161-86-4 | 99% | 100mg |
$331.0 | 2025-02-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S910285-10mg |
SCR-1481B1 |
1174161-86-4 | 98% | 10mg |
¥2,605.50 | 2022-08-31 | |
S e l l e c k ZHONG GUO | S6677-25mg |
SCR-1481B1 |
1174161-86-4 | 25mg |
RMB7837.9 | 2021-08-14 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5349-2 mg |
SCR-1481B1 |
1174161-86-4 | 99.83% | 2mg |
¥469.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5349-10 mg |
SCR-1481B1 |
1174161-86-4 | 99.83% | 10mg |
¥1385.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5349-1 mL * 10 mM (in DMSO) |
SCR-1481B1 |
1174161-86-4 | 99.83% | 1 mL * 10 mM (in DMSO) |
¥1285.00 | 2022-02-28 | |
MedChemExpress | HY-18711A-10mg |
SCR-1481B1 |
1174161-86-4 | 99.82% | 10mg |
¥1500 | 2024-04-20 | |
MedChemExpress | HY-18711A-50mg |
SCR-1481B1 |
1174161-86-4 | 99.82% | 50mg |
¥4500 | 2024-04-20 |
SCR-1481B1 (Synonyms: c-Met inhibitor 2) Literatura relevante
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
1174161-86-4 (SCR-1481B1 (Synonyms: c-Met inhibitor 2)) Productos relacionados
- 1251603-38-9(methyl 2-[benzyl(ethyl)amino]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate)
- 2679950-01-5(methyl(1R)-1-(pyridin-4-yl)ethylamine dihydrochloride)
- 2228137-38-8(tert-butyl N-(1-{5H,6H,7H,8H-imidazo1,2-apyridin-2-yl}-2-oxoethyl)carbamate)
- 2172582-90-8(4-1-(hydroxymethyl)cyclohexylpiperidin-4-ol)
- 2250437-39-7(Nα-Fmoc-Nε-(2-nitrobenzenesulfonyl)-D-lysine)
- 537010-03-0(1-(4-methylphenyl)methyl-1H-1,3-benzodiazole-2-sulfonic acid)
- 92142-32-0((-)-Anatoxin A)
- 1823873-58-0(2-Amino-4-cyclohexylcyclohexan-1-one)
- 2098090-71-0((1-isobutyl-3-phenyl-1H-pyrazol-4-yl)methanamine)
- 1083224-23-0(5-(2,4-difluorophenyl)-1,2-oxazole-3-carboxylic acid)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1174161-86-4)SCR-1481B1

Pureza:99%/99%
Cantidad:50mg/100mg
Precio ($):185.0/298.0